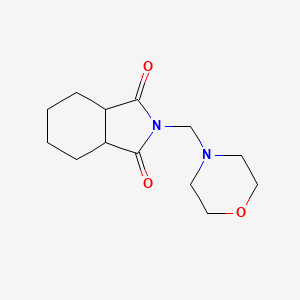
2-(4-morpholinylmethyl)hexahydro-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-morpholinylmethyl)hexahydro-1H-isoindole-1,3(2H)-dione, also known as Ro 20-1724, is a selective inhibitor of cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE4). It was first synthesized in 1976 by the pharmaceutical company Hoffmann-La Roche. Since then, Ro 20-1724 has been extensively studied for its potential therapeutic applications in various diseases.
Wirkmechanismus
2-(4-morpholinylmethyl)hexahydro-1H-isoindole-1,3(2H)-dione 20-1724 selectively inhibits PDE4, which is responsible for the breakdown of cAMP. By inhibiting PDE4, this compound 20-1724 increases intracellular cAMP levels, leading to activation of downstream signaling pathways. This mechanism of action has been shown to have therapeutic potential in various diseases, including inflammation, asthma, and depression.
Biochemical and Physiological Effects
This compound 20-1724 has been shown to have various biochemical and physiological effects. In preclinical studies, it has been shown to reduce inflammation and airway hyperresponsiveness in models of asthma. It has also been shown to have antidepressant effects in animal models of depression. Additionally, this compound 20-1724 has been shown to have neuroprotective effects in models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-morpholinylmethyl)hexahydro-1H-isoindole-1,3(2H)-dione 20-1724 has several advantages for use in lab experiments. It is a selective inhibitor of PDE4, which allows for specific modulation of cAMP signaling pathways. It also has high potency and selectivity, which allows for effective inhibition of PDE4 at low concentrations. However, this compound 20-1724 has limitations in terms of its solubility and stability, which can affect its effectiveness in certain experimental settings.
Zukünftige Richtungen
2-(4-morpholinylmethyl)hexahydro-1H-isoindole-1,3(2H)-dione 20-1724 has potential for therapeutic applications in various diseases, including asthma, depression, and neurodegenerative diseases. Future research could focus on optimizing its pharmacokinetic properties to improve its effectiveness in clinical settings. Additionally, further studies could investigate the mechanisms underlying its neuroprotective effects and potential applications in other neurological disorders.
Synthesemethoden
2-(4-morpholinylmethyl)hexahydro-1H-isoindole-1,3(2H)-dione 20-1724 can be synthesized through a multi-step process involving the reaction of 4-morpholinobutyraldehyde with cyclohexanone. The resulting product is then treated with acetic anhydride and sodium acetate to yield this compound 20-1724. This synthesis method has been optimized over the years to improve yield and purity.
Wissenschaftliche Forschungsanwendungen
2-(4-morpholinylmethyl)hexahydro-1H-isoindole-1,3(2H)-dione 20-1724 has been widely used in scientific research to study the role of cAMP signaling in various physiological processes. It has been shown to inhibit the breakdown of cAMP, leading to increased intracellular cAMP levels. This, in turn, activates downstream signaling pathways that regulate cell proliferation, differentiation, and apoptosis.
Eigenschaften
IUPAC Name |
2-(morpholin-4-ylmethyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c16-12-10-3-1-2-4-11(10)13(17)15(12)9-14-5-7-18-8-6-14/h10-11H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHZJFQCMYCOGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,1-dimethyl-N-[2-(4-methyl-1-piperidinyl)ethyl]-1H-indole-2-carboxamide trifluoroacetate](/img/structure/B4997069.png)
![sodium 3-phenyl-3-[(3-pyridinylcarbonyl)amino]propanoate](/img/structure/B4997081.png)
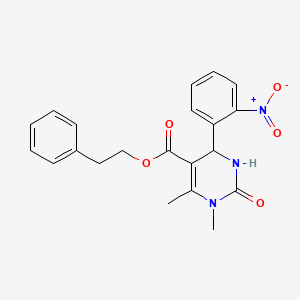
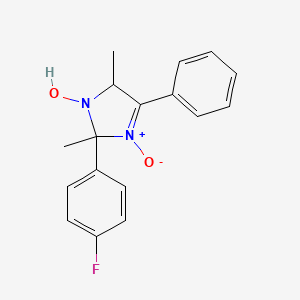
![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-methylbenzamide](/img/structure/B4997118.png)

![1-(2-furylmethyl)-5,7-dimethyl-3-(2-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4997131.png)
![2-[4-cyclobutyl-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4997138.png)
![N-[1-[(allylamino)carbonyl]-2-(4-bromophenyl)vinyl]-2-methoxybenzamide](/img/structure/B4997141.png)
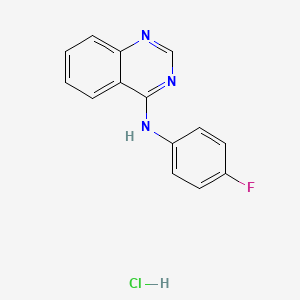
![1-(9H-fluoren-2-yl)-2-[(1-methyl-1H-benzimidazol-2-yl)thio]ethanone](/img/structure/B4997163.png)
![methyl 4-(5-iodo-2-furyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4997168.png)
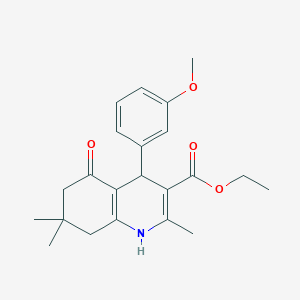
![4,4'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)diimino]dibenzamide](/img/structure/B4997182.png)